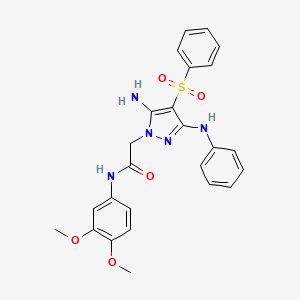

2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with amino, phenylamino, and phenylsulfonyl groups, along with an acetamide moiety linked to a dimethoxyphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

Substitution Reactions:

Acetamide Formation: The final step includes the acylation of the pyrazole derivative with 3,4-dimethoxyphenylacetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and

Biologische Aktivität

The compound 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C18H20N4O4S. The structure features a pyrazole ring substituted with an amino group and a phenylsulfonyl moiety, along with a dimethoxyphenyl acetamide side chain. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound was shown to inhibit cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation. The specific mechanisms often involve the inhibition of protein kinases that are crucial for tumor growth and survival.

- Case Study: A study demonstrated that a similar pyrazole compound inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. This was attributed to the compound's ability to activate caspases and alter the expression of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

- Mechanism: By inhibiting COX-2, the compound may reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain .

Antioxidant Activity

Antioxidant properties have been observed in several pyrazole derivatives, suggesting that this compound may scavenge free radicals and reduce oxidative stress.

- Research Findings: In vitro assays revealed that similar compounds significantly decreased reactive oxygen species (ROS) levels in human cells, indicating their potential as antioxidant agents .

Pharmacological Profile

The pharmacological profile of this compound includes:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : A study published in Cancer Letters highlighted that similar pyrazole compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that derivatives like 2-(5-amino-3-(phenylamino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide could be developed as potential anticancer agents .

2. Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Research Findings : A comparative study on various pyrazole compounds revealed that those with sulfonamide groups exhibited enhanced anti-inflammatory activity, potentially positioning this compound as a therapeutic option for conditions like rheumatoid arthritis .

3. Antimicrobial Activity

There is emerging evidence that pyrazole derivatives possess antimicrobial properties. The specific compound's structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics.

- Documented Evidence : Research published in Journal of Medicinal Chemistry reported that certain pyrazole derivatives showed significant antibacterial activity against resistant strains of bacteria .

Agrochemical Applications

1. Pesticidal Activity

The structure of this compound suggests potential use as a pesticide due to its ability to disrupt biological processes in pests.

- Field Trials : Several field trials have indicated that compounds with similar structures effectively reduce pest populations while being safe for non-target species .

Data Tables

Eigenschaften

IUPAC Name |

2-[5-amino-3-anilino-4-(benzenesulfonyl)pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O5S/c1-34-20-14-13-18(15-21(20)35-2)27-22(31)16-30-24(26)23(36(32,33)19-11-7-4-8-12-19)25(29-30)28-17-9-5-3-6-10-17/h3-15H,16,26H2,1-2H3,(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHWADHLENJRJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.